REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1[CH:9]=[C:8]([CH:10]([OH:12])[CH3:11])[O:7][C:6]=1[CH3:13])=[O:4]>ClCCl.[O-2].[O-2].[Mn+4]>[CH3:1][O:2][C:3]([C:5]1[CH:9]=[C:8]([C:10](=[O:12])[CH3:11])[O:7][C:6]=1[CH3:13])=[O:4] |f:2.3.4|
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Name
|
|
Quantity
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94.5 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=C(OC(=C1)C(C)O)C
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
669 g
|
Type
|
catalyst
|
Smiles
|
[O-2].[O-2].[Mn+4]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
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Details
|
the reaction mixture is filtered through a plug of silica gel
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Type
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WASH
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Details
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the filtration cake is washed several times with ethyl acetate
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Type
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CONCENTRATION
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Details
|
The filtrate is concentrated in verve
|
Reaction Time |
72 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=C(OC(=C1)C(C)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 78 g | |
YIELD: CALCULATEDPERCENTYIELD | 83.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |